2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Catalog No.
S2754700
CAS No.
2034292-83-4
M.F
C14H17NO3S2
M. Wt
311.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[...

CAS Number

2034292-83-4

Product Name

2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

IUPAC Name

2-benzylsulfanyl-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Molecular Formula

C14H17NO3S2

Molecular Weight

311.41

InChI

InChI=1S/C14H17NO3S2/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2

InChI Key

WFIAWYWXFNCCNY-UHFFFAOYSA-N

SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CSCC3=CC=CC=C3

solubility

not available

Chemical Abstracts Service (CAS) Registry Number

-42-8

This compound is a derivative of a bicyclic heterocyclic ring system known as a thiazabicycloheptane. While this specific compound has not been extensively studied, research into related compounds has focused on their potential medicinal properties, including:

  • Antimicrobial activity: Studies have investigated the potential of thiazabicycloheptane derivatives to act as antibacterial and antifungal agents [].
  • Anticonvulsant activity: Research has explored the potential of these compounds to treat epilepsy [].

2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a complex organic compound characterized by its bicyclic structure and specific functional groups. The compound features a benzylthio group attached to a bicyclic core that includes a dioxido and thia moiety, contributing to its unique chemical properties. Its molecular formula is C14H15NO5SC_{14}H_{15}NO_5S with a molecular weight of approximately 309.34 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthetic chemistry.

  • Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to yield alcohols.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio site.

Common reagents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential: Preliminary investigations have indicated possible anticancer effects, making it a candidate for further exploration as an anti-cancer agent.

The exact mechanisms of action are still under investigation, but it is believed that the compound interacts with specific molecular targets within biological systems .

The synthesis of 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves several key steps:

  • Formation of the Bicyclic Core: This is achieved through cyclization reactions starting from simpler precursors.
  • Introduction of the Benzylthio Group: A nucleophilic substitution reaction is performed using a benzylthiol reagent.
  • Final Assembly: The bicyclic core is coupled with the benzylthio group under specific conditions using bases and solvents optimized for yield.

Industrial methods may involve continuous flow reactors and high-throughput screening to enhance efficiency and reduce costs .

Interaction studies involving 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may modulate enzyme activity, leading to significant biological outcomes .

Several compounds share structural similarities with 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone:

Compound NameStructural FeaturesUnique Aspects
2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanolContains an alcohol group instead of a ketoneFocus on hydroxyl functionalities
2-(Benzylthio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanoic acidContains a carboxylic acid groupEmphasis on acidic properties

Uniqueness:
The uniqueness of 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties not found in similar compounds. This makes it particularly valuable for research applications focusing on drug development and synthetic chemistry .

XLogP3

1.3

Dates

Last modified: 08-16-2023

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